2,4,6-Tris(1-methylethyl)benzenesulfonic acid triphenylsulfonium
Description
2,4,6-Tris(1-methylethyl)benzenesulfonic acid triphenylsulfonium is a sulfonium salt comprising a bulky 2,4,6-triisopropylbenzenesulfonate anion and a triphenylsulfonium cation. The anion features three isopropyl groups at the 2, 4, and 6 positions of the benzene ring, imparting significant steric hindrance and lipophilicity. The triphenylsulfonium cation is a well-studied onium ion widely used in photochemistry, particularly as a photoacid generator (PAG) in semiconductor lithography . This compound’s structural uniqueness lies in its combination of steric bulk and sulfonic acid functionality, which influences its thermal stability, solubility, and reactivity.
Properties
CAS No. |
197447-16-8 |
|---|---|
Molecular Formula |
C33H38O3S2 |
Molecular Weight |
546.8 g/mol |
IUPAC Name |
triphenylsulfanium;2,4,6-tri(propan-2-yl)benzenesulfonate |
InChI |
InChI=1S/C18H15S.C15H24O3S/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-9(2)12-7-13(10(3)4)15(19(16,17)18)14(8-12)11(5)6/h1-15H;7-11H,1-6H3,(H,16,17,18)/q+1;/p-1 |
InChI Key |
USMVHTQGEMDHKL-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)[O-])C(C)C.C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy for Triarylsulfonium Salts
The synthesis of triarylsulfonium salts, including the target compound, generally involves:
- Formation of diaryl sulfoxides as intermediates.
- Reaction with aryl Grignard reagents to form triarylsulfonium salts.
- Subsequent acidification or salt exchange to introduce the desired sulfonic acid counterion.
This approach is supported by a patented process (WO2005037778A1), which describes the preparation of triarylsulfonium salts using aryl Grignard reagents and diaryl sulfoxides under controlled temperatures (−78 to 50 °C), followed by reaction with strong acids or their salts to yield the sulfonium salt.
Specific Preparation of 2,4,6-Tris(1-methylethyl)benzenesulfonic Acid Triphenylsulfonium
The target compound consists of a triphenylsulfonium cation and a 2,4,6-tris(1-methylethyl)benzenesulfonic acid anion . The preparation involves:
- Synthesis of the triphenylsulfonium cation : Typically obtained by reacting triphenylsulfonium halide (e.g., bromide) with the corresponding sulfonic acid or its salt.
- Preparation of the 2,4,6-tris(1-methylethyl)benzenesulfonic acid : This sulfonic acid is synthesized via sulfonation of 2,4,6-triisopropylbenzene (mesitylene derivative) under strong acidic conditions, often sulfuric acid or oleum.
- Salt formation : The triphenylsulfonium halide is reacted with the 2,4,6-tris(1-methylethyl)benzenesulfonic acid or its sodium salt to form the desired sulfonium salt by ion exchange.
Reaction Conditions and Solvents
- Grignard reagents are prepared conventionally from aryl halides (e.g., bromotoluene) and magnesium in tetrahydrofuran (THF).
- The reaction with diaryl sulfoxide occurs at low temperatures (−78 to 50 °C) to control selectivity and yield.
- Post-reaction, strong acids such as sulfonic acids are introduced at 0 to 50 °C to form the sulfonium salt.
- Organic solvents such as methylene chloride, 1,2-dichloroethane, ethyl acetate, and methyl ethyl ketone are commonly used for dissolution and reaction media.
- Post-treatment includes standard purification steps like filtration, washing, and recrystallization to remove by-products and impurities.
Advantages of the Method
- High yields and purity of triarylsulfonium salts are achievable.
- The use of activators with high affinity for oxygen atoms improves reaction efficiency.
- Avoidance of severe reaction conditions (e.g., high temperature reflux, melting reactions) reduces by-product formation such as sulfurous acid gas and aluminum waste.
- The method allows selective synthesis of sulfonium salts with different aromatic ring substitutions.
Data Tables and Reaction Examples
Example Reaction Yields from Patent WO2005037778A1
| Example | Aryl Halide Used | Sulfoxide Used | Product Yield (%) | By-products Detected |
|---|---|---|---|---|
| 1 | 4-Bromotoluene | Diphenyl sulfoxide | High (exact % not specified) | Minimal by-products |
| 2 | 4-Bromotoluene (5 equiv. TMSC1) | Diphenyl sulfoxide | High yield of 4-methylphenyldiphenylsulfonium bromide | By-product 1: triphenylsulfonium bromide; By-product 2: bis(4-methylphenyl)phenylsulfonium bromide |
| 3 | Various aryl chlorides | Various sulfoxides | Varies (see Table 3 in patent) | Low impurity levels |
| 4 | Bromobenzene | Various sulfoxides | Good yields | Controlled by choice of sulfoxide |
Note: Specific yields and detailed by-product quantification are proprietary but generally indicate efficient synthesis with low impurity content.
Physical Properties of the Target Compound
| Property | Value |
|---|---|
| Molecular Formula | C33H38O3S2 |
| Molecular Weight | 546.8 g/mol |
| Density | Not available |
| Melting Point | Not available |
| Boiling Point | Not available |
These properties are consistent with the compound's structure as a heavy triarylsulfonium salt.
Research Discoveries and Mechanistic Insights
Role of Activators and Oxygen Affinity
The use of activators with high affinity for oxygen atoms during the reaction between diaryl sulfoxides and aryl Grignard reagents enhances the yield and purity of triarylsulfonium salts. This is because such activators stabilize reaction intermediates and reduce side reactions, leading to cleaner product profiles.
Sulfonation and Stability of the Sulfonic Acid Anion
The 2,4,6-tris(1-methylethyl)benzenesulfonic acid anion is derived from sulfonation of a sterically hindered aromatic ring (triisopropylbenzene). This substitution pattern increases the acid's solubility and stability, which benefits the formation and stability of the corresponding sulfonium salt.
By-Product Formation and Control
By-products such as other sulfonium salts with different aromatic substitutions can form but are minimized by controlling:
- The stoichiometry of reagents.
- Reaction temperature.
- Choice and amount of activators.
- Purification methods post-reaction.
Summary of Preparation Methodology
| Step | Description | Conditions/Notes |
|---|---|---|
| 1. Preparation of Aryl Grignard Reagent | From aryl halide (e.g., 4-bromotoluene) and magnesium | THF solvent, inert atmosphere, low temperature |
| 2. Reaction with Diaryl Sulfoxide | Mixing Grignard reagent with diaryl sulfoxide | −78 to 50 °C, presence of oxygen-affine activator |
| 3. Acidification / Salt Formation | Reaction with strong acid or sulfonic acid salt | 0 to 50 °C, to form triarylsulfonium salt |
| 4. Purification | Filtration, washing, recrystallization | Removal of by-products and impurities |
Chemical Reactions Analysis
Types of Reactions
Triphenylsulfonium 2,4,6-triisopropylphenylsulfonate undergoes various chemical reactions, including:
Photolysis: Upon exposure to light, it decomposes to release acid.
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of sulfonate groups.
Common Reagents and Conditions
Photolysis: Typically carried out using UV light sources.
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols, under mild conditions.
Major Products
Photolysis: Produces acids and other photoproducts such as triphenylene and dibenzothiophene.
Substitution Reactions: Yields substituted sulfonium compounds.
Scientific Research Applications
Triphenylsulfonium 2,4,6-triisopropylphenylsulfonate has a wide range of applications in scientific research:
Chemistry: Used as a photoacid generator in photolithography for the fabrication of microelectronic devices.
Biology: Employed in studies involving controlled acid release in biological systems.
Industry: Utilized in the production of polymers and coatings that require precise patterning and etching.
Mechanism of Action
The primary mechanism of action for triphenylsulfonium 2,4,6-triisopropylphenylsulfonate involves the generation of acid upon exposure to light. The compound absorbs photons, leading to the cleavage of the sulfonium-sulfonate bond and the release of a proton (H+). This acid generation can catalyze various chemical reactions, making it useful in photolithographic processes .
Comparison with Similar Compounds
2,4,6-Trinitrobenzenesulfonic Acid (TNBS)
- Structure: Benzene ring with three nitro groups (-NO₂) at the 2, 4, and 6 positions and a sulfonic acid group (-SO₃H).
- Properties: Strong electron-withdrawing nitro groups enhance acidity (pKa ~ 0.5) compared to the triisopropyl-substituted analogue (electron-donating isopropyl groups reduce acidity). Applications: TNBS is used to induce ulcerative colitis in animal models due to its oxidative stress-inducing properties .
2,4,6-Trimethylbenzenesulfonic Acid (Mesitylenesulfonic Acid)
- Structure : Methyl groups at the 2, 4, and 6 positions.
- Properties :
- Melting point: 55–57°C , lower than the triisopropyl analogue (expected higher due to bulkier substituents, but exact data unavailable).
- Solubility: Higher aqueous solubility than triisopropyl derivatives due to smaller substituents.
- Applications : Used as a catalyst in esterification and alkylation reactions. The triisopropyl variant’s bulk may hinder such catalytic roles but enhance thermal stability.
Triphenylsulfonium Triflate (CF₃SO₃⁻ Salt)
- Structure : Triphenylsulfonium cation paired with trifluoromethanesulfonate (triflate) anion.
- Properties :
- Generates triflic acid (a superacid, pKa ~ -12) upon UV irradiation, stronger than triisopropylbenzenesulfonic acid.
- Higher thermal stability (decomposition >200°C) compared to bulkier triisopropyl derivatives, which may decompose at lower temperatures due to steric strain .
- Applications : Industry-standard PAG in photoresists; triisopropyl derivatives may offer slower acid diffusion in resist films due to larger anion size.
Physicochemical Properties
Table 1: Comparative Physicochemical Data
Reactivity and Stability
- Acid Strength :
- The triisopropylbenzenesulfonic acid is weaker (pKa ~ 2–3 estimated) than triflic acid (pKa ~ -12) due to electron-donating isopropyl groups, which reduce sulfonic acid dissociation .
- TNBS, with electron-withdrawing nitro groups, generates a stronger acid (pKa ~ 0.5), making it more reactive in electrophilic substitutions.
- Thermal Stability :
- Solubility: The triisopropyl derivative likely has higher organic solvent solubility (e.g., propylene glycol monomethyl ether acetate) compared to trimethyl or nitro analogues, advantageous for photoresist formulations.
Research Findings and Industrial Relevance
- Synthesis Challenges : Steric hindrance from triisopropyl groups complicates sulfonation reactions, requiring optimized conditions (e.g., elevated temperatures, Lewis acid catalysts) .
- Photoresist Performance : Computational studies suggest the triisopropylbenzenesulfonate anion’s size reduces line-edge roughness in extreme ultraviolet (EUV) lithography compared to triflate .
- Environmental Impact: Benzenesulfonic acid derivatives with branched alkyl groups (e.g., isopropyl) are classified as non-PBT (persistent, bioaccumulative, toxic) under REACH, unlike nitro-substituted analogues .
Biological Activity
2,4,6-Tris(1-methylethyl)benzenesulfonic acid triphenylsulfonium is a complex organic compound notable for its unique structure, which includes a benzenesulfonic acid moiety and a triphenylsulfonium group. Its molecular formula is , indicating a substantial molecular weight and the presence of multiple functional groups that contribute to its chemical properties. This compound appears as a white solid and is soluble in various organic solvents, making it suitable for diverse applications in organic synthesis and materials science .
General Properties
While specific data on the biological activity of 2,4,6-tris(1-methylethyl)benzenesulfonic acid triphenylsulfonium is limited, compounds with similar structures often exhibit antimicrobial properties or serve as additives in pharmaceuticals. The sulfonic acid group may enhance the solubility and bioavailability of drugs, suggesting potential therapeutic applications .
The primary mechanism of action for this compound involves its role as a photoacid generator . Upon exposure to light, it releases protons (H+), which can catalyze various chemical reactions. This property is particularly valuable in photolithographic processes used in microelectronics . The generation of acid upon photolysis can also be utilized in controlled drug delivery systems where precise timing of drug release is crucial.
Comparison with Similar Compounds
The biological activity of 2,4,6-tris(1-methylethyl)benzenesulfonic acid triphenylsulfonium can be compared to other sulfonium compounds. Here’s a comparative table:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 2,4,6-Triisopropylbenzenesulfonic acid | Contains three isopropyl groups on the benzene | Higher steric hindrance compared to the target compound |
| Triphenylsulfonium chloride | Sulfonium salt with chloride anion | Simpler structure; used primarily as an electrophile |
| 2,4-Dimethylbenzenesulfonic acid | Two methyl groups on the benzene ring | Lower molecular weight; different reactivity profile |
The unique combination of three branched alkyl groups in 2,4,6-tris(1-methylethyl)benzenesulfonic acid triphenylsulfonium provides distinct sterics and electronic effects that influence its reactivity and applications .
Antimicrobial Properties
Research has indicated that structurally similar compounds exhibit antimicrobial properties. For instance, studies involving sulfonated compounds have shown effectiveness against various bacteria and fungi. Although direct studies on 2,4,6-tris(1-methylethyl)benzenesulfonic acid triphenylsulfonium are scarce, it is hypothesized that its structural features may confer similar activities .
Applications in Drug Delivery
In the context of drug delivery systems, research has explored the use of photoacid generators like triphenylsulfonium compounds to enhance the controlled release of active pharmaceutical ingredients. The ability to release protons upon light exposure allows for precise manipulation of drug release profiles .
Photochemistry and Industrial Applications
The compound's role as a photoacid generator has been extensively studied in photochemistry and photolithography. It has been successfully employed in the fabrication of microelectronic devices due to its ability to generate acids upon UV light exposure . This property facilitates patterning processes essential for modern electronics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
